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Bicyclo[2.1.0]pentane-5-carboxylic acid

Cat. No.: B8070494
M. Wt: 112.13 g/mol
InChI Key: LGOIBBWJYJOSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.1.0]pentane-5-carboxylic acid, often referred to as a 'housane' carboxylic acid, is an advanced, sp3-rich building block of significant value in medicinal chemistry and drug discovery. This strained bicyclic framework serves as a valuable conformational constraint and is employed as a bioisostere for para-substituted benzoates and other flat aromatic systems, thereby improving the physicochemical properties of drug candidates . Incorporating the bicyclo[2.1.0]pentane motif can slightly increase the hydrophilicity of lead compounds (by 0.07–0.25 Log P units) compared to their cyclopentane analogues, which is beneficial for optimizing pharmacokinetic profiles . The structure features a fused cyclopropane and cyclobutane ring system, which imposes a high degree of internal strain and fixes the five-membered ring in a flattened, envelope-like conformation . This unique three-dimensional shape allows researchers to probe spatial requirements in biological targets and stabilize specific peptide conformations . The carboxylic acid functional group provides a versatile handle for further synthetic elaboration, enabling the preparation of various derivatives, including amides and esters . Specific applications include the synthesis of novel γ-aminobutyric acid (GABA) analogues and other highly rigid, three-dimensional molecular scaffolds for pharmaceutical development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate safety precautions in a professionally controlled laboratory environment. For specific storage and handling information, please consult the Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B8070494 Bicyclo[2.1.0]pentane-5-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.1.0]pentane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4(3)5/h3-5H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOIBBWJYJOSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bicyclo 2.1.0 Pentane 5 Carboxylic Acid and Its Derivatives

Cycloaddition-Based Strategies

Cycloaddition reactions are powerful tools for constructing cyclic systems in a convergent manner. For the synthesis of the bicyclo[2.1.0]pentane core, a particularly effective strategy involves a sequential process combining cyclopropenation and a subsequent photocycloaddition.

A highly effective and stereoselective modern approach to heavily substituted bicyclo[2.1.0]pentanes (housanes) involves a two-step sequence. acs.orgresearchgate.net The process begins with the formation of a cyclopropene (B1174273) intermediate, which then undergoes an intermolecular [2+2] photocycloaddition with an alkene to construct the final bicyclic framework. acs.orgresearchgate.net This method is notable for its modularity and the high degree of stereocontrol that can be achieved. acs.org

The first step in this sequence is the synthesis of a cyclopropene, often from an alkyne precursor. Transition metal catalysis is crucial for this transformation, with silver(I) and gold(I) catalysts being particularly effective for the reaction of alkynes with aryldiazoacetates. acs.orgsmolecule.com The mechanism involves the formation of a metal-carbene intermediate which then undergoes a [2+1] cycloaddition with the alkyne. smolecule.com For instance, silver triflate has been shown to be an effective catalyst for reactions involving 1,2-disubstituted alkynes. acs.org Furthermore, the development of chiral gold and rhodium catalysts has enabled enantioselective versions of this reaction, allowing for the synthesis of enantioenriched cyclopropenes that can be carried forward to produce chiral housanes. acs.org

Once the cyclopropene is formed, the bicyclo[2.1.0]pentane skeleton is constructed via a [2+2] photocycloaddition reaction. acs.org This reaction pairs the synthesized cyclopropene with a suitable alkene, typically an electron-deficient one such as dimethyl fumarate (B1241708) or maleic anhydride, to form the desired product. acs.orgcdnsciencepub.comcdnsciencepub.com The use of visible-light photosensitization makes this a mild and efficient method for generating the highly strained housane structure. acs.orgresearchgate.net The reaction proceeds effectively with a variety of cyclopropene functionalities and electron-deficient alkenes, providing access to a diverse range of highly substituted housanes. acs.org

Scope of the [2+2] Photocycloaddition Reaction
Cyclopropene ReactantAlkene ReactantDiastereomeric Ratio (crude)Isolated Yield of Major Diastereomer
Methyl 2,3-diphenylcycloprop-2-ene-1-carboxylateDimethyl fumarate>95:585%
Methyl 2,3-diphenylcycloprop-2-ene-1-carboxylateN-Phenylmaleimide>95:592%
Methyl 2-phenyl-3-propylcycloprop-2-ene-1-carboxylateDimethyl fumarate91:974%
Methyl 2-phenyl-3-propylcycloprop-2-ene-1-carboxylateN-Phenylmaleimide>95:588%
(S)-Methyl 2,3-diphenylcycloprop-2-ene-1-carboxylate (90% ee)N-Phenylmaleimide>95:589% (90% ee)

This table presents representative data on the diastereoselectivity and yields for the photochemical [2+2] cycloaddition, highlighting the method's efficiency and stereocontrol. Data has been adapted from findings reported in scientific literature. acs.org

The mechanism of the [2+2] photocycloaddition is a triplet-sensitized photoreaction. acs.orgcdnsciencepub.com The process is initiated by the irradiation of a photocatalyst, such as a commercially available iridium complex (e.g., Ir(ppy)₃), with blue light. acs.orgescholarship.org The excited-state photocatalyst then transfers its energy to the cyclopropene via a triplet-triplet energy transfer event. acs.orgcdnsciencepub.com This generates a 1,2-triplet diradical cyclopropene intermediate. acs.org This highly reactive species then adds to the electron-deficient alkene to form a 1,4-triplet diradical, which, after intersystem crossing to a singlet state, undergoes ring closure to yield the final bicyclo[2.1.0]pentane product. acs.org The use of a photocatalyst allows the reaction to proceed under visible light, which is milder and more selective than high-energy UV irradiation. researchgate.net

High levels of regio- and diastereoselectivity are critical for the synthetic utility of this method. These outcomes are significantly influenced by the reaction conditions. acs.orgtaylorfrancis.com The use of blue LED irradiation in conjunction with a suitable photocatalyst is key to initiating the desired triplet-sensitized pathway. acs.orgresearchgate.net Furthermore, conducting the reaction at low temperatures, such as -40 °C, has been shown to be crucial for achieving high diastereoselectivity. acs.orgresearchgate.net The regioselectivity is thought to arise from the formation of the more stable benzylic radical in the 1,4-diradical intermediate, which directs the subsequent bond formation. acs.org The stereochemical integrity of the starting materials is often preserved, and when enantioenriched cyclopropenes are used, the [2+2] cycloaddition can proceed without racemization, yielding enantioenriched housane products. acs.orgsmolecule.com

Sequential [2+1] Cyclopropenation and Intermolecular [2+2] Photocycloaddition

Photochemical [2+2] Cycloaddition with Electron-Deficient Alkenes

Intramolecular Cyclization Approaches

An alternative and powerful strategy for synthesizing bicyclo[2.1.0]pentane carboxylic acids involves the intramolecular cyclization of a suitably functionalized cyclopentane (B165970) precursor. acs.orgresearchgate.netnih.gov This approach builds the strained bicyclic system through the formation of the internal C1-C4 bond.

One well-developed method relies on the lithium bis(trimethylsilyl)amide (LiHMDS)-mediated intramolecular cyclization of a trisubstituted cyclopentane carboxylate. acs.orgresearchgate.netnih.gov The starting material is typically derived from cyclopent-3-ene carboxylate and is engineered to possess a leaving group at the C-4 position and an additional substituent at the C-3 position. acs.orgnih.gov The strong, non-nucleophilic base LiHMDS facilitates an intramolecular enolate alkylation, where the enolate formed adjacent to the carboxylate group displaces the leaving group, forging the key bond that forms the bicyclic ring system. researchgate.net This synthetic sequence is highly effective and allows for the diastereoselective preparation of both cis- and trans-1,3-disubstituted housane-1-carboxylic acids on a large scale (up to 80 grams). acs.orgresearchgate.netnih.gov This approach has been successfully applied to the synthesis of bicyclic γ-amino acids, which are analogues of GABA. acs.orgnih.gov

Base-Mediated Intramolecular Cyclization of Functionalized Cyclopentane Carboxylates (e.g., LiHMDS-mediated)

A robust and widely utilized method for synthesizing 1,3-disubstituted bicyclo[2.1.0]pentane (housane) derivatives is through the base-mediated intramolecular cyclization of appropriately functionalized cyclopentane carboxylates. researchgate.netnih.gov This approach typically employs a strong, non-nucleophilic base, with lithium bis(trimethylsilyl)amide (LiHMDS) being a prominent example. researchgate.netenamine.net

The general strategy involves a trisubstituted cyclopentane carboxylate precursor which contains a leaving group at the C-4 position and another substituent at the C-3 position. researchgate.netnih.gov These precursors are synthesized from cyclopent-3-ene carboxylate. researchgate.netnih.gov Upon treatment with an excess of LiHMDS in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -70 °C), an enolate is formed, which then undergoes an intramolecular nucleophilic substitution to displace the leaving group, thereby forming the bicyclic housane structure. chemrxiv.org

This LiHMDS-mediated cyclization has proven to be highly effective, allowing for the diastereoselective preparation of both cis- and trans-1,3-disubstituted housane-1-carboxylic acids. researchgate.netnih.govacs.org The stereochemical outcome is controllable, making it a valuable tool for accessing specific isomers. enamine.net For instance, this method has been successfully applied to the synthesis of bicyclic γ-amino acids, which are analogues of γ-aminobutyric acid (GABA). researchgate.netnih.gov The scalability of this reaction is a significant advantage, with successful syntheses reported on up to an 80-gram scale. researchgate.netnih.govenamine.net

Table 1: Key Features of LiHMDS-Mediated Cyclization

Feature Description Reference(s)
Starting Material Trisubstituted cyclopentane carboxylate with a C-4 leaving group and a C-3 substituent. nih.gov, researchgate.net
Key Reagent Lithium bis(trimethylsilyl)amide (LiHMDS). enamine.net, researchgate.net
Key Transformation Intramolecular enolate alkylation leading to the formation of the bicyclo[2.1.0]pentane ring. chemrxiv.org
Selectivity Diastereoselective, providing access to both cis- and trans- isomers. researchgate.net, nih.gov, acs.org
Scalability Demonstrated on up to an 80 g scale. researchgate.net, enamine.net, nih.gov

| Applications | Synthesis of bicyclic γ-amino acids (GABA analogues). | researchgate.net, nih.gov |

Electrophilic Double Bond Desymmetrization – Intramolecular Enolate Alkylation (EDIEA)

The Electrophilic Double Bond Desymmetrization – Intramolecular Enolate Alkylation (EDIEA) sequence represents an efficient strategy for the preparation of 1,3-disubstituted bicyclo[2.1.0]pentanes from functionalized cyclopentanes. researchgate.netchemrxiv.org This method provides a pathway to various bridged and fused bicyclo[m.n.k]alkane derivatives, including the bicyclo[2.1.0]pentane (housane) system. chemrxiv.orgresearchgate.net

The process begins with the desymmetrization of a double bond in a cyclopentene (B43876) precursor through electrophilic functionalization. researchgate.net This step introduces substituents onto the cyclopentane ring. The subsequent key step is an intramolecular enolate alkylation, often mediated by a strong base like LiHMDS, which forges the bridging bond to form the bicyclo[2.1.0]pentane skeleton. chemrxiv.orgresearchgate.net The EDIEA sequence has been shown to be a versatile and diastereoselective method, enabling the synthesis of both cis- and trans-1,3-disubstituted housane-1-carboxylic acids. chemrxiv.org The applicability of this method has been demonstrated in multigram syntheses, highlighting its utility for producing significant quantities of these building blocks for medicinal chemistry. chemrxiv.orgresearchgate.net

Rearrangement-Based Syntheses

Rearrangement reactions offer alternative synthetic entries into the bicyclo[2.1.0]pentane framework, often by contracting a larger ring system.

Thermal Wolff Rearrangement in the Construction of Bicyclo[2.1.0]pentane-2-carboxylic Acid Frameworks

The Wolff rearrangement is a powerful reaction in organic chemistry where an α-diazocarbonyl compound is converted into a ketene (B1206846) through a 1,2-rearrangement with the loss of dinitrogen gas. wikipedia.org This ketene intermediate can then be trapped by various nucleophiles to yield carboxylic acid derivatives. wikipedia.orgorganic-chemistry.org This strategy has been specifically applied to the synthesis of bicyclo[2.1.0]pentane-2-carboxylic acid derivatives. rsc.org

In a typical application, bicyclo[3.1.0]hexan-2-one is converted into its 3-diazo derivative. rsc.org This α-diazo ketone then undergoes a thermally induced Wolff rearrangement, causing a ring contraction. rsc.org The resulting ketene intermediate is formed on the bicyclo[2.1.0]pentane skeleton. By performing the reaction in the presence of nucleophilic solvents such as alcohols or amines, a variety of esters and amides of bicyclo[2.1.0]pentane-2-carboxylic acid can be synthesized as mixtures of exo- and endo-stereoisomers. rsc.org While photochemical induction of the Wolff rearrangement is common, thermal conditions have been found to be effective for this particular ring contraction. wikipedia.orgorganic-chemistry.orgthieme-connect.de

Development of Modular and Scalable Synthetic Pathways for Bicyclo[2.1.0]pentane Carboxylic Acids

The development of modular and scalable synthetic routes is crucial for the practical application of bicyclo[2.1.0]pentane carboxylic acids in fields like medicinal chemistry. nih.gov A key achievement in this area is the scalability of the LiHMDS-mediated intramolecular cyclization of functionalized cyclopentane carboxylates. researchgate.netnih.gov This method has been successfully scaled up to produce quantities as large as 80 grams of diastereomerically pure cis- and trans-1,3-disubstituted housane-1-carboxylic acids. researchgate.netnih.govenamine.net

The ability to produce these compounds on a multigram scale is a significant step forward, enabling more extensive research into their physicochemical properties and potential as isosteres of benzene (B151609) and other cyclic systems. chemrxiv.orgresearchgate.net The modularity of these syntheses often starts from readily available precursors like cyclopent-3-ene carboxylate, allowing for the introduction of diverse functionalities. researchgate.netnih.gov Such scalable protocols are essential for supplying the necessary quantities of these unique building blocks for drug discovery programs and materials science. nih.gov

Table 2: List of Chemical Compounds

Compound Name
Bicyclo[2.1.0]pentane-5-carboxylic acid
Bicyclo[2.1.0]pentane-2-carboxylic acid
Bicyclo[3.1.0]hexan-2-one
Cyclopent-3-ene carboxylate
γ-aminobutyric acid (GABA)
Lithium bis(trimethylsilyl)amide (LiHMDS)

Stereochemical Investigations of Bicyclo 2.1.0 Pentane 5 Carboxylic Acid Systems

Diastereoselectivity in Bicyclo[2.1.0]pentane Formation

The synthesis of substituted bicyclo[2.1.0]pentanes often yields multiple diastereomers. The ability to control the stereochemical outcome is crucial for accessing specific molecular architectures. Research has demonstrated that both reaction parameters and the chosen synthetic route can profoundly influence diastereoselectivity.

Control of Diastereomeric Ratio through Reaction Parameters (e.g., Temperature Effects in Photocycloaddition)

The formation of the bicyclo[2.1.0]pentane core can be achieved through a [2+2] photocycloaddition between a cyclopropene (B1174273) and an alkene. acs.org The diastereomeric ratio of the resulting products is highly sensitive to reaction conditions, particularly temperature. acs.org

In a notable study involving a visible-light-photosensitized [2+2] cycloaddition, a significant improvement in diastereoselectivity was observed by lowering the reaction temperature. acs.org When the reaction was conducted at 35 °C, a mixture of three diastereomers was formed in a ratio of 73:17:10. By reducing the temperature to -40 °C, the selectivity markedly improved, affording a diastereomeric ratio of 86:9:5. acs.org This enhancement underscores the ability to steer the reaction towards a desired stereoisomer by manipulating thermodynamic parameters. acs.org The major diastereomer's structure was unequivocally confirmed by X-ray crystallography. acs.org

Table 1: Effect of Temperature on Diastereomeric Ratio in a [2+2] Photocycloaddition Reaction

Temperature (°C) Diastereomeric Ratio (d.r.)
35 73:17:10
-40 86:9:5

This table illustrates the significant improvement in diastereoselectivity achieved by lowering the temperature in the photocycloaddition synthesis of a functionalized bicyclo[2.1.0]pentane system. Data sourced from Organic Letters, 2025. acs.org

Enantioretention in Asymmetric Synthetic Routes

A key challenge in stereoselective synthesis is the preservation of chirality from starting materials to products. Modern synthetic methods for preparing bicyclo[2.1.0]pentanes have shown remarkable success in this regard. acs.orgresearchgate.net

When enantioenriched cyclopropenes are utilized in the [2+2] photocycloaddition reaction, the process proceeds with complete enantioretention. acs.orgresearchgate.net This means that the stereochemical integrity of the chiral starting material is fully transferred to the bicyclic product. acs.org This high-fidelity transfer of chirality is attributed to the mechanism of the cycloaddition, which avoids intermediates that could lead to racemization or loss of stereochemical information. acs.org The verification of enantioretention confirms that the cyclopropane (B1198618) ring does not undergo a ring-opening event during the reaction sequence. acs.org

Conformational Analysis and Structural Rigidity of the Bicyclo[2.1.0]pentane Core

The defining feature of the bicyclo[2.1.0]pentane system is its rigid, strained structure. This rigidity is of great interest as it allows the molecule to serve as a constrained analogue of more flexible five-membered rings like cyclopentane (B165970). researchgate.netenamine.netnih.gov

X-ray Diffraction Studies of Bicyclo[2.1.0]pentane Carboxylic Acids

Single-crystal X-ray diffraction has been an indispensable tool for elucidating the precise three-dimensional structure of bicyclo[2.1.0]pentane derivatives. researchgate.netenamine.netnih.govacs.org Studies on various cis- and trans-1,3-disubstituted housane carboxylic acids have provided definitive proof of their molecular geometry. enamine.netnih.govacs.orgresearchgate.net These analyses have been crucial in confirming the stereochemical assignments of diastereomers produced during synthesis and have offered deep insights into the conformational preferences of the bicyclic core. acs.org

Analysis of Fixed Envelope Conformations in Analogues

X-ray diffraction studies consistently reveal that the five-membered ring of the bicyclo[2.1.0]pentane system adopts a fixed envelope conformation. researchgate.netenamine.netnih.govacs.org This conformation is a direct consequence of the fusion between the cyclopropane and cyclobutane (B1203170) rings. The structure can be viewed as a "flattened analogue" of corresponding cyclopentane derivatives, which are typically much more flexible. enamine.netnih.govacs.org The rigidity of the housane scaffold makes it a valuable tool for designing molecules where the spatial orientation of substituents needs to be precisely controlled. researchgate.net

Stereoisomer Resolution and Spectroscopic Assignment

For chiral molecules synthesized as a racemic or diastereomeric mixture, the separation of individual stereoisomers and the unambiguous assignment of their configuration are essential steps.

The resolution of racemic mixtures of carboxylic acids is a well-established chemical process. A common method involves reacting the racemic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts, which, due to their different physical properties, can often be separated by fractional crystallization. Once separated, treatment of the individual diastereomeric salts with a strong acid regenerates the pure enantiomers of the carboxylic acid. Another powerful modern technique for separating enantiomers is preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase.

For the structural elucidation and stereochemical assignment of bicyclo[2.1.0]pentane derivatives, nuclear magnetic resonance (NMR) spectroscopy is paramount. Specifically, Nuclear Overhauser Effect (NOE) studies are used to determine the spatial proximity of protons within the molecule. cdnsciencepub.comcdnsciencepub.com By observing which protons are close to each other, the relative stereochemistry of the substituents on the rigid bicyclic frame can be assigned. cdnsciencepub.comcdnsciencepub.com

Chromatographic Separation of Diastereomers and Enantiomers

The separation of stereoisomers, including diastereomers and enantiomers, of bicyclo[2.1.0]pentane systems is a critical step for their characterization and for the investigation of their biological and chemical properties. High-Performance Liquid Chromatography (HPLC) is a primary technique employed for this purpose, often utilizing chiral stationary phases (CSPs) for the resolution of enantiomers or conventional silica (B1680970) gel for the separation of diastereomers.

The successful separation of stereoisomers is highly dependent on the specific derivatives of the bicyclo[2.1.0]pentane core. For instance, research on 1,3-disubstituted bicyclo[2.1.0]pentane derivatives has demonstrated the feasibility of isolating single enantiomers through preparative chiral HPLC. acs.org This allows for access to four distinct isomers when both diastereomers of a substituted amine are synthesized. acs.org

In cases where enantiomeric resolution of a carboxylic acid is challenging, derivatization with a chiral auxiliary can be an effective strategy. The resulting diastereomeric amides can then be separated using standard chromatographic techniques. While direct separation of some chiral acids has proven difficult, conversion to diastereomeric amides using chiral amines has been a successful approach for other bicyclic systems. nih.gov For example, racemic acids can be converted to their corresponding acid chlorides and then reacted with a chiral auxiliary, such as (-)-camphorsultam. nih.gov The resulting diastereomeric mixture can often be well-separated by HPLC on a silica gel column. nih.gov

General methods for the separation of stereoisomers often involve conventional techniques like chromatography and fractional crystallization for cis/trans isomers. google.com For the isolation of individual enantiomers, chiral HPLC is a powerful tool. google.com This can be performed on an asymmetric resin with a mobile phase typically consisting of a hydrocarbon like heptane (B126788) or hexane, an alcohol such as isopropanol, and a small amount of an alkylamine. google.com

Table 1: Exemplary Chromatographic Conditions for Separation of Bicyclic Compound Stereoisomers

Compound TypeChromatographic MethodStationary PhaseMobile Phase ComponentsPurposeReference
1,3-Disubstituted bicyclo[2.1.0]pentane derivativesPreparative Chiral HPLCChiral Stationary PhaseNot specifiedIsolation of single enantiomers acs.org
Racemic carboxylic acids (general bicyclic)HPLC of diastereomeric amidesSilica GelNot specifiedSeparation of diastereomers nih.gov
General chiral compoundsChiral HPLCAsymmetric ResinHeptane/Hexane, Isopropanol, AlkylamineEnantiomeric enrichment google.com
Bicyclo[2.2.2]octane based 2-amino-3-carboxylic acidsHPLCMacrocyclic glycopeptide selectors (Chirobiotic T, T2, TAG, R)Reversed-phase, polar organic, and polar ionic modifiersEnantiomeric separation nih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical Elucidation

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique for determining the stereochemistry of molecules. wikipedia.org It relies on the transfer of nuclear spin polarization between nuclei that are in close spatial proximity, typically within 5 Å. wikipedia.orgbeilstein-journals.org The observation of an NOE enhancement between two protons indicates that they are close to each other in space, which provides crucial information for assigning relative stereochemistry. cdnsciencepub.comcdnsciencepub.com

In the context of bicyclo[2.1.0]pentane systems, NOE studies have been instrumental in assigning the stereochemistry of adducts formed in various chemical reactions. cdnsciencepub.comcdnsciencepub.com For instance, in the photocycloaddition of cyclopropenes to olefins to form bicyclo[2.1.0]pentane derivatives, the structure and stereochemistry of the resulting adducts were largely determined through the interpretation of ¹H and ¹³C NMR spectra, with NOE studies playing a key role in the stereochemical assignment. cdnsciencepub.comcdnsciencepub.comresearchgate.net

A specific application of NOE in a bicyclo[2.1.0]pentane derivative involved the assignment of the endo and exo positions of substituents. cdnsciencepub.com By irradiating a singlet signal corresponding to a methyl group, an intensity enhancement was observed for a specific proton doublet, confirming their spatial proximity. For example, an 18% increase in the intensity of a doublet at 3.44 ppm upon irradiation of a singlet at 1.40 ppm indicated that these two groups were both in the endo position. cdnsciencepub.com The absence of an NOE effect on another doublet at 4.02 ppm further supported this assignment. cdnsciencepub.com Similarly, irradiation of another singlet at a higher field (0.84 ppm) showed no effect on either of the doublets, confirming its exo position. cdnsciencepub.com

The stereochemistry of cis- and trans-1,3-disubstituted housane-1-carboxylic acids has also been investigated, with NOE correlations providing evidence for the relative configuration of the substituents. researchgate.net X-ray diffraction studies have further confirmed that these cis- and trans-isomers can be considered as flattened analogs of cyclopentane derivatives with a fixed envelope conformation of the five-membered ring. researchgate.netenamine.net

Table 2: Observed NOE Correlations in a Bicyclo[2.1.0]pentane Derivative for Stereochemical Assignment

Irradiated Proton Signal (ppm)Observed Proton Signal (ppm)NOE Enhancement (%)Stereochemical ImplicationReference
1.40 (endo-methyl)3.44 (endo-proton)18Both groups are in the endo position cdnsciencepub.com
1.40 (endo-methyl)4.02 (exo-proton)No effectConfirms exo position of the 4.02 ppm proton cdnsciencepub.com
0.84 (exo-methyl)3.44 (endo-proton)No effectConfirms exo position of the 0.84 ppm methyl group cdnsciencepub.com
0.84 (exo-methyl)4.02 (exo-proton)No effectConfirms exo position of both groups cdnsciencepub.com

Reaction Mechanisms and Reactivity of the Bicyclo 2.1.0 Pentane Core with Carboxylic Acid Functionality

Radical Reaction Pathways and Ring Opening

Photochemical reactions involving the bicyclo[2.1.0]pentane system demonstrate a propensity for radical-mediated ring opening. rsc.orgst-andrews.ac.ukcanada.ca The specific pathways are highly dependent on the nature of the radical species involved.

Studies on the parent bicyclo[2.1.0]pentane have shown that certain radical species preferentially abstract a hydrogen atom from the C4 position. rsc.orgst-andrews.ac.ukcanada.ca In photochemical reactions with reagents such as t-butyl hypochlorite, di-t-butyl peroxide, and N-bromosuccinimide, the generated t-butoxyl and succinimidyl radicals are responsible for this hydrogen abstraction. rsc.orgst-andrews.ac.uk Similarly, the trichloromethyl radical, formed from bromotrichloromethane, also abstracts hydrogen from the C4 methylene (B1212753) group. rsc.orgst-andrews.ac.ukcanada.ca This process leads to the formation of a bicyclo[2.1.0]pent-4-yl radical intermediate.

Table 1: Radical Reagents and Site of Hydrogen Abstraction

Radical Source Generated Radical Primary Site of Attack
Bromotrichloromethane Trichloromethyl radical C4 Hydrogen Abstraction
t-Butyl hypochlorite t-Butoxyl radical C4 Hydrogen Abstraction
Di-t-butyl peroxide t-Butoxyl radical C4 Hydrogen Abstraction

This table summarizes the outcomes of photochemical reactions with bicyclo[2.1.0]pentane, which serve as a model for the reactivity of its carboxylic acid derivative. rsc.orgst-andrews.ac.uk

The bicyclopentyl (B158630) radicals formed via hydrogen abstraction are typically not detected as discrete intermediates. rsc.orgst-andrews.ac.ukcanada.ca They undergo a rapid rearrangement involving the fission of the strained C(1)–C(4) bond common to both rings. rsc.orgresearchgate.net This bond cleavage relieves the significant ring strain and results in the formation of the more stable cyclopent-3-enyl radical. rsc.orgst-andrews.ac.ukcanada.ca Electron spin resonance (e.s.r.) spectroscopy has confirmed the presence of the cyclopent-3-enyl radical as the product of this rearrangement. rsc.orgst-andrews.ac.uk The rate constant for the ring opening of the bicyclo[2.1.0]pent-2-yl radical to the cyclopent-3-enyl radical at 25°C is extremely high, estimated to be 1.5 x 10⁹ s⁻¹. researchgate.net

While some radicals abstract hydrogen, more reactive atoms like bromine and chlorine exhibit a different primary reaction pathway. rsc.orgst-andrews.ac.ukcanada.ca Instead of hydrogen abstraction, these halogen atoms tend to attack the bridgehead carbon atoms (C1 or C4). rsc.orgresearchgate.net This attack occurs via a bimolecular homolytic substitution (SH2) mechanism. rsc.orgst-andrews.ac.uk The SH2 reaction at the bridgehead leads directly to the fission of the weak C(1)–C(4) bond, resulting in the formation of 3-halogenocyclopentyl radicals. rsc.orgcanada.caresearchgate.net This pathway is the major route for reactions with bromine and chlorine, although some hydrogen abstraction can also occur. rsc.orgst-andrews.ac.uk

Thermal Rearrangements and Isomerizations

The thermal stability of bicyclo[2.1.0]pentane derivatives is a subject of significant interest due to the strained nature of the central bond. cdnsciencepub.comresearchgate.netcdnsciencepub.comcdnsciencepub.com These compounds can undergo rearrangements and isomerizations upon heating, providing insight into the dynamics of the bicyclic system.

Certain substituted bicyclo[2.1.0]pentanes undergo a thermal process known as a "bridge flip" or double epimerization. nih.govnih.gov This rearrangement is initiated by the cleavage of the central bridge bond. nih.govnih.gov For instance, the thermal rearrangement of spiro bicyclo[2.1.0]pentane-5,2'-methylenecyclopropanes, which occurs around 80°C, exemplifies this process. nih.govnih.gov The study of the thermal stability of various new bicyclo[2.1.0]pentane derivatives has been a key area of investigation, particularly concerning this ring-flipping mechanism. cdnsciencepub.comresearchgate.netcdnsciencepub.com

A fundamental thermal reaction of the bicyclo[2.1.0]pentane system is its isomerization to cyclopentene (B43876). rsc.org The mechanism of this rearrangement involves the cleavage of the central C1-C4 bond. cdnsciencepub.comresearchgate.netcdnsciencepub.comcdnsciencepub.com The thermal stability of newly synthesized bicyclo[2.1.0]pentane derivatives is often examined with respect to their rearrangement to the corresponding cyclopentene derivatives. cdnsciencepub.comcdnsciencepub.com This isomerization highlights the thermodynamic drive to alleviate the strain inherent in the bicyclic structure by forming a less strained monocyclic alkene. Computational studies have been employed to understand the unusual features and mechanistic debates surrounding this thermal isomerization. rsc.org

Table 2: Mentioned Chemical Compounds

Compound Name
Bicyclo[2.1.0]pentane-5-carboxylic acid
Bicyclo[2.1.0]pentane
t-Butyl hypochlorite
Di-t-butyl peroxide
N-Bromosuccinimide
Bromotrichloromethane
Cyclopent-3-enyl radical
3-Halogenocyclopentyl radical
Bicyclo[2.1.0]pent-4-yl radical
Bicyclo[2.1.0]pent-2-yl radical
Cyclopentene

Computational Insights into Thermal Isomerization to 1,4-Pentadiene

At elevated temperatures, the bicyclo[2.1.0]pentane framework undergoes a thermal isomerization to form 1,4-pentadiene. rsc.org This rearrangement is a subject of mechanistic interest and has been investigated through computational studies. rsc.orgrsc.org

Detailed electronic structure calculations have been performed to understand the underlying potential energy surface of this transformation. rsc.org Experimental findings determined an Arrhenius activation energy of 218.8 ± 2.5 kJ mol⁻¹ for the isomerization of the parent bicyclo[2.1.0]pentane. rsc.org Computational models, such as CASPT2–g3 and CASSCF, have been employed to dissect the reaction pathway, which has been a topic of mechanistic debate. rsc.orgrsc.org While a concerted [σ²s + σ²a] pathway is thermally allowed, evidence suggests that the reaction does not follow a concerted path, distinguishing it from analogous reactions in simpler systems like cyclobutane (B1203170). rsc.org The presence of the bicyclic structure introduces complexities not seen in monocyclic analogues. rsc.org The substitution of a carboxylic acid group at a bridgehead position would further influence the electronic distribution and stability of the transition state, though specific computational data on this compound's isomerization is not extensively detailed in the literature.

ReactionActivation Energy (Ea)Method
Bicyclo[2.1.0]pentane → 1,4-Pentadiene218.8 ± 2.5 kJ mol⁻¹Experimental (Arrhenius) rsc.org
Bicyclo[2.1.0]pentane → Cyclopentene190.7 ± 1.7 kJ mol⁻¹Experimental (Arrhenius) rsc.org
exo-2-Methylbicyclo[2.1.0]pentane ↔ endo-2-Methylbicyclo[2.1.0]pentane~162 kJ mol⁻¹Experimental (Arrhenius) rsc.org

This table presents experimental activation energies for key thermal reactions of the bicyclo[2.1.0]pentane system for comparative purposes.

Photochemical Reaction Mechanisms

Photochemical methods are pivotal in both the synthesis and transformation of the bicyclo[2.1.0]pentane system. These reactions often proceed via pathways inaccessible under thermal conditions, leveraging the unique properties of electronically excited states.

The formation of bicyclo[2.1.0]pentane derivatives can be achieved through the photocycloaddition of a cyclopropene (B1174273) with an electron-deficient alkene. cdnsciencepub.comcdnsciencepub.com This process can be initiated by the irradiation of a charge-transfer (CT) complex formed between the electron-rich cyclopropene and the electron-poor alkene (e.g., fumaronitrile (B1194792) or maleic anhydride). cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com Excitation of this CT band, which occurs at longer wavelengths than the absorbance of the individual components, leads to the formation of the cycloadducts. cdnsciencepub.comcdnsciencepub.com

Alternatively, the reaction can be photosensitized via triplet-triplet energy transfer. cdnsciencepub.comcdnsciencepub.com In this mechanism, a sensitizer (B1316253) with a suitable triplet energy absorbs light and transfers its energy to one of the reactants, promoting it to a triplet excited state. This triplet species then undergoes the cycloaddition. cdnsciencepub.comresearchgate.net For example, the triplet energies of fumaronitrile and maleonitrile (B3058920) have been determined to be approximately 50 kcal mol⁻¹, allowing for the selection of appropriate sensitizers for these reactions. cdnsciencepub.comcdnsciencepub.com

The mechanism of photocycloaddition to form the bicyclo[2.1.0]pentane ring is generally considered to involve diradical intermediates. cdnsciencepub.comresearchgate.net Following photoexcitation (either direct or sensitized), an initial intermolecular bond forms between the reactants, generating a 1,5-diradical intermediate. researchgate.net The subsequent reactivity of this diradical determines the final product distribution.

Intramolecular carbon-carbon bond formation (ring closure) within this diradical intermediate yields the strained bicyclo[2.1.0]pentane structure. researchgate.net This ring closure must compete with other processes, such as bond rotation within the intermediate, which can affect the stereochemistry of the final product. cdnsciencepub.com The formation of the central C1–C4 bond in the bicyclo[2.1.0]pentane core is the culmination of this process. rsc.org Studies on the denitrogenation of azoalkanes have also provided insight into the cyclopentane-1,3-diyl diradicals that are precursors to the formation of the bicyclo[2.1.0]pentane ring. nih.gov

The selectivity of the photocycloaddition is governed by a combination of steric and electronic factors that influence both the initial bond formation and the subsequent ring closure of the diradical intermediate. cdnsciencepub.comresearchgate.net

Steric Factors: The reactants typically approach each other in a manner that minimizes steric hindrance. cdnsciencepub.comresearchgate.net This often leads to the formation of the less thermodynamically stable isomer as the kinetic product. cdnsciencepub.com

Electronic Factors: The stability of the intermediate diradical plays a crucial role. The initial bond formation occurs to produce the most stable diradical. researchgate.net Substituents on the reactants dictate the regioselectivity; for instance, a complete reversal in the regioselectivity of rearrangement has been observed when comparing methyl-substituted versus phenyl-substituted bicyclo[2.1.0]pentane radical cations. acs.org The final ring closure then proceeds to give the cycloadduct with the most stable arrangement of substituent groups, which is often a trans configuration. researchgate.net

A C5-carboxylic acid, being an electron-withdrawing group, would be expected to exert a significant electronic influence on the stability of any adjacent radical or charged centers in the intermediates, thereby affecting reaction selectivity.

Influence of Inherently Strained Ring Systems on Reactivity

The defining characteristic of the bicyclo[2.1.0]pentane system is its high degree of ring strain, which is the primary driver for its reactivity. cdnsciencepub.comrsc.org This strain facilitates a variety of transformations that involve the cleavage of the weak central C1–C4 bond. cdnsciencepub.comresearchwithrutgers.com

The reactivity of such systems is not governed by strain release alone. A model has been proposed where delocalization effects also play a critical role. nih.gov A "rule of thumb" suggests that each three-membered ring fused to a breaking bond can lower the activation barrier by approximately 10 kcal mol⁻¹, which corresponds to a massive rate enhancement. nih.gov This principle helps explain the relative reactivities of different strained systems. For example, the reaction of dibenzylamine (B1670424) with bicyclo[1.1.0]butane occurs at room temperature, whereas the analogous reaction with the less strained bicyclo[2.1.0]pentane requires heating to 80 °C. nih.gov This observation runs counter to what would be expected based solely on strain-release energies and highlights the importance of electronic delocalization in the transition state. nih.gov The thermal lability of bicyclo[2.1.0]pentanes, leading to isomerization, is a direct consequence of the system's drive to alleviate this inherent strain. cdnsciencepub.comcdnsciencepub.com

Theoretical and Computational Studies on Bicyclo 2.1.0 Pentane 5 Carboxylic Acid

Electronic Structure Calculations for Elucidating Reaction Pathways

Advanced electronic structure calculations are indispensable for mapping the complex potential energy surfaces of reactions involving the strained bicyclo[2.1.0]pentane system. Methods that account for multi-reference character, such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2), are particularly crucial for accurately describing the electronic states and reaction pathways. rsc.orgrsc.org

Thermal reactions of bicyclo[2.1.0]pentane, including its isomerization to cyclopentene (B43876) and 1,4-pentadiene, have been subjects of mechanistic debate. rsc.orgrsc.org Computational studies using CASSCF and CASPT2-g3 methods have been employed to elucidate the intricate details of these pathways. rsc.orgrsc.org These calculations can identify and characterize transition states and intermediates, which are often fleeting and difficult to observe experimentally. For instance, in the cycloaddition of bicyclo[2.1.0]pentane to fumaronitrile (B1194792), CASSCF calculations successfully located the transition state, providing a basis for understanding the observed stereochemistry. rsc.org

Similarly, the photochemical denitrogenation of azoalkanes to form bicyclo[2.1.0]pentane derivatives has been studied computationally. chemrxiv.org Such reactions involve transitions between electronic states (e.g., from the ground state S₀ to an excited state S₁), which can be modeled using multi-reference methods to understand the photophysical properties and reaction dynamics. chemrxiv.orgacs.org These calculations help explain how light absorption leads to nitrogen extrusion and the subsequent formation of the highly strained housane ring system. chemrxiv.org

Table 1: Computational Methods in Bicyclo[2.1.0]pentane Reaction Pathway Analysis

Computational MethodApplicationKey Insights
CASSCF Locating transition states in cycloadditions and isomerizations. rsc.orgProvides a qualitative understanding of the electronic structure at critical points on the reaction pathway, especially for states with significant biradical character.
CASPT2 Refining energies of ground states, transition states, and intermediates. rsc.orgrsc.orgAdds dynamic electron correlation to CASSCF results, yielding more accurate reaction barriers and enthalpies.
CASPT2-g3 Studying thermal isomerizations. rsc.orgrsc.orgOffers a robust computational approach for providing a basis to understand experimental observations in complex thermal reactions. rsc.orgrsc.org
NAMD Simulating non-adiabatic reaction dynamics in photochemical reactions. chemrxiv.orgElucidates the mechanism of excited-state decay and product formation, explaining stereochemical outcomes. chemrxiv.org

Quantum Chemical Analysis of Ring Strain Energy and Stability of the Bicyclo[2.1.0]pentane Scaffold

The bicyclo[2.1.0]pentane skeleton is characterized by significant ring strain, a consequence of the fusion of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring. This strain energy is a dominant factor in its kinetic and thermodynamic properties. Quantum chemical calculations provide a reliable means to quantify this strain.

The strain energy of the parent bicyclo[2.1.0]pentane has been computationally estimated to be approximately 56-57 kcal/mol. rsc.orgmdpi.com One computational study using group equivalents calculated the strain energy to be 55.6 kcal/mol, which is very close to the sum of the strain energies of individual cyclopropane and cyclobutane rings (54.7 kcal/mol). mdpi.com This high degree of strain makes the central C1-C4 bond susceptible to cleavage, driving many of the characteristic reactions of housanes.

However, reactivity is not solely governed by the magnitude of strain release. nih.govchemrxiv.org Computational analyses comparing the ring-opening reactions of bicyclo[2.1.0]pentane with the even more strained bicyclo[1.1.0]butane reveal the critical role of electronic delocalization. nih.govchemrxiv.org Although the ring opening of bicyclo[2.1.0]pentane releases more strain energy than that of some related compounds, its reactivity can be lower. nih.gov Theoretical models suggest that in the transition state for ring-opening, delocalization effects can significantly lower the activation barrier. In the absence of these delocalization effects, the activation barriers for the ring-opening of bicyclo[2.1.0]pentanes would be about 10 kcal/mol higher. chemrxiv.org This interplay between strain release and electronic delocalization is fundamental to the stability and chemical behavior of the scaffold.

Table 2: Calculated Strain Energies of Cyclic and Bicyclic Hydrocarbons

CompoundCalculated Strain Energy (kcal/mol)Reference
Cyclopropane27.4 mdpi.com
Cyclobutane27.3 mdpi.com
Bicyclo[2.1.0]pentane 55.6 mdpi.com
Bicyclo[1.1.0]butane66.5 mdpi.com
Spiropentane62.9 mdpi.com

Computational Modeling of Stereoselectivity and Regioselectivity in Synthetic Reactions

Computational chemistry is a powerful tool for rationalizing and predicting the outcomes of stereoselective and regioselective reactions that form bicyclo[2.1.0]pentane derivatives. rsc.orgresearchgate.netnih.gov The synthesis of polysubstituted housanes often yields a specific diastereomer, and computational modeling can reveal the energetic preferences that dictate this selectivity. rsc.orgnih.gov

For example, in visible-light-mediated [2+2] cycloadditions to form polysubstituted housanes, the observed high stereoselectivity has been rationalized through mechanistic studies combined with DFT computations. nih.govchemrxiv.org These studies can illuminate the nature of the intermediates, such as the interaction between a biradical cyclopropene (B1174273) and a maleimide, to explain why one stereochemical pathway is favored over others. nih.gov

In another instance, a strain-release-driven diastereospecific 1,2-ester migration was observed in a polysubstituted housane system. rsc.org Computational investigation of the possible reaction pathways—a 1,2-ester migration versus a 1,2-aryl migration—was performed. The calculations showed that the transition state for the ester migration was favored by approximately 6 kcal/mol over the aryl migration pathway, explaining the exclusive formation of the observed product. rsc.org Similarly, the regioselectivity of certain cycloadditions has been attributed to the relative stability of radical intermediates, a factor that can be quantified through computation. acs.org

Density Functional Theory (DFT) for Transition State Characterization and Mechanistic Validation

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the mechanisms of complex organic reactions involving bicyclo[2.1.0]pentane systems. rsc.orgchemrxiv.org DFT is widely used to locate and characterize the geometries and energies of transition states, providing quantitative validation for proposed reaction mechanisms. rsc.orgresearchgate.net

The isomerization of bicyclo[2.1.0]pent-2-ene to cyclopenta-1,3-diene, for instance, has been studied using DFT. researchgate.net These calculations show the process to be a concerted reaction passing through a transition state with significant biradical character. researchgate.net The calculated reaction enthalpies from DFT methods like B3LYP show excellent agreement with higher-level coupled-cluster methods, underscoring the reliability of DFT for these systems. ege.edu.tr

DFT has also been instrumental in clarifying unprecedented reaction pathways. As mentioned previously, the selective 1,2-ester migration in a complex housane derivative was explained by computing the transition states for competing pathways using DFT. rsc.org By comparing the activation energies, a clear energetic preference was established, providing strong evidence for the proposed mechanism and validating the experimental observations. rsc.org These examples highlight the power of DFT to move beyond simple structural analysis to provide a dynamic and quantitative picture of chemical reactivity. rsc.orgrsc.orgchemrxiv.org

Synthesis and Functionalization of Bicyclo 2.1.0 Pentane 5 Carboxylic Acid Derivatives

Preparation of Substituted Bicyclo[2.1.0]pentane-5-carboxylic Acid Analogues

The synthesis of substituted this compound derivatives has been achieved through various strategic approaches, allowing for controlled functionalization at different positions on the bicyclic core.

Diastereoselective Synthesis of cis- and trans-1,3-Disubstituted Bicyclo[2.1.0]pentane-1-carboxylic Acids

A robust method has been developed for the diastereoselective synthesis of both cis- and trans-1,3-disubstituted bicyclo[2.1.0]pentane-1-carboxylic acids. acs.orgnih.govuacademic.info This approach is centered on the intramolecular cyclization of trisubstituted cyclopentane (B165970) carboxylates. acs.orgnih.govuacademic.inforesearchgate.net The key step involves using a strong base, specifically lithium bis(trimethylsilyl)amide (LiHMDS), to mediate the cyclization. acs.orgnih.govuacademic.inforesearchgate.net

The general synthetic pathway starts from a cyclopent-3-ene carboxylate. acs.orgnih.gov This precursor undergoes functionalization to introduce a leaving group at the C-4 position and an additional substituent at the C-3 atom. acs.orgnih.gov The subsequent LiHMDS-mediated intramolecular enolate alkylation forges the central bond of the bicyclo[2.1.0]pentane system. researchgate.netenamine.net This synthetic sequence has proven to be efficient for producing both cis and trans diastereomers in a selective manner and has been successfully scaled up to produce quantities as large as 80 grams. acs.orgnih.govuacademic.inforesearchgate.net

X-ray diffraction studies have confirmed the structures of these compounds, revealing that cis- and trans-1,3-disubstituted housanes can be viewed as flattened versions of corresponding cyclopentane derivatives, where the five-membered ring is locked in an envelope conformation. acs.orgnih.govresearchgate.net This structural rigidity is a key feature of these molecules.

Table 1: Examples of Synthesized 1,3-Disubstituted Bicyclo[2.1.0]pentane Derivatives

Compound Name Configuration Precursor Type
cis-1,3-disubstituted housane-1-carboxylic acids cis Trisubstituted cyclopentane carboxylate

Synthesis of exo- and endo-2-Substituted Bicyclo[2.1.0]pentane-2-carboxylic Acids

The synthesis of 2-substituted bicyclo[2.1.0]pentanes has been accomplished starting from bicyclo[3.1.0]hexan-2-one. rsc.orgrsc.org This strategy involves a ring-contraction reaction. rsc.orgrsc.org The process begins with the conversion of bicyclo[3.1.0]hexan-2-one into its 3-diazo derivative. rsc.orgrsc.orglookchem.com

Thermal treatment of this diazo compound induces a Wolff rearrangement and subsequent ring contraction, yielding a variety of esters and amides of bicyclo[2.1.0]pentane-2-carboxylic acid. rsc.orgrsc.org This method produces a mixture of exo- and endo-stereoisomers. rsc.orgrsc.org Further chemical transformations of the resulting carboxylic acids into methyl ketones, followed by a Baeyer–Villiger oxidation, have led to the corresponding endo- and exo-bicyclo[2.1.0]pentan-2-yl acetates. rsc.org These acetates were noted to have significantly different solvolytic reactivities. rsc.org

Table 2: Stereoisomers from Ring Contraction of Bicyclo[3.1.0]hexan-2-one Derivative

Product Type Stereoisomers Produced
Bicyclo[2.1.0]pentane-2-carboxylic acid amides exo and endo
Bicyclo[2.1.0]pentane-2-carboxylic acid esters exo and endo

Functionalization at C4 Position (e.g., 4-(methoxycarbonyl)bicyclo[2.1.0]pentane-1-carboxylic acid)

Functionalization at the C4 position is integral to the synthesis of 1,3-disubstituted bicyclo[2.1.0]pentanes. The synthetic strategy relies on starting with a cyclopentane precursor that already contains a leaving group at the C4 position, which is crucial for the key intramolecular cyclization step. acs.orgnih.govresearchgate.net This leaving group is displaced by the enolate formed at C2 (adjacent to the carboxylate group at C1) to form the C1-C4 bond that defines the bicyclic system. researchgate.net

An example of a C4-functionalized derivative is 4-(methoxycarbonyl)bicyclo[2.1.0]pentane-1-carboxylic acid. achemblock.com While the specific synthesis of this exact compound is detailed as part of a commercial catalog, the general principle of introducing functionality at C4 is embedded in the broader synthetic methodologies for creating the housane core. acs.orgnih.govachemblock.com The electrophilic functionalization of the double bond in cyclopentene (B43876) precursors is a key strategy to install the necessary groups at the C3 and C4 positions for the subsequent cyclization. researchgate.net

Bicyclic Amino Acid Analogues Derived from this compound Scaffold

The rigid bicyclo[2.1.0]pentane framework serves as an excellent scaffold for creating conformationally constrained analogues of biologically important amino acids.

Synthesis of Bicyclic γ-Amino Acids (GABA Analogues)

The synthetic methodology developed for 1,3-disubstituted housanes has been successfully applied to the creation of bicyclic γ-amino acids, which are conformationally restricted analogues of γ-aminobutyric acid (GABA). acs.orgnih.govresearchgate.netresearchgate.net GABA is a major inhibitory neurotransmitter, and its conformationally constrained analogues are valuable tools for studying receptor subtypes and as potential therapeutic agents. researchgate.netresearchgate.net

The synthesis of these GABA analogues utilizes the bicyclo[2.1.0]pentane scaffold to mimic specific conformations of GABA. enamine.netresearchgate.net A key transformation in their preparation is an iodo-azidation reaction on the cyclopentene precursor, which introduces the necessary nitrogen functionality. enamine.net This is followed by the established intramolecular enolate alkylation to construct the bicyclic system. enamine.net The resulting products are bicyclic amino acids where the carbon backbone is held in a rigid orientation by the housane structure. acs.orgnih.gov These bicyclic GABA analogues have been synthesized on a multigram scale. researchgate.netresearchgate.net

Design and Synthesis of Conformationally Constrained Amino Acid Mimetics

The design of conformationally constrained amino acid mimetics is a crucial strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability of peptide-based drugs. nih.govnih.govrsc.org The bicyclo[2.1.0]pentane scaffold is particularly well-suited for this purpose due to its rigid, three-dimensional structure. researchgate.net

The synthesis of cis- and trans-1,3-disubstituted housane carboxylic acids provides molecules that act as flattened, constrained surrogates of cyclopentane derivatives. acs.orgnih.govresearchgate.net By locking the five-membered ring in a fixed envelope conformation, the bicyclo[2.1.0]pentane core precisely orients the substituents (e.g., carboxyl and amino groups) in space. acs.orgnih.gov This conformational restriction makes them ideal mimetics for peptide turns or specific amino acid side-chain orientations. rsc.org The defined geometry of these bicyclic amino acids allows for the systematic exploration of the conformational requirements for biological activity. nih.govunirioja.es

Table of Mentioned Compounds

Compound Name
This compound
cis-1,3-disubstituted bicyclo[2.1.0]pentane-1-carboxylic acid
trans-1,3-disubstituted bicyclo[2.1.0]pentane-1-carboxylic acid
exo-bicyclo[2.1.0]pentane-2-carboxylic acid
endo-bicyclo[2.1.0]pentane-2-carboxylic acid
exo-bicyclo[2.1.0]pentan-2-yl acetate
endo-bicyclo[2.1.0]pentan-2-yl acetate
4-(methoxycarbonyl)bicyclo[2.1.0]pentane-1-carboxylic acid
Bicyclo[3.1.0]hexan-2-one
Lithium bis(trimethylsilyl)amide

Future Directions in Bicyclo 2.1.0 Pentane 5 Carboxylic Acid Research

Development of Novel and More Efficient Enantioselective Synthetic Methodologies

While diastereoselective methods for accessing substituted housane carboxylic acids have been developed, the frontier lies in achieving high enantioselectivity. acs.orgnih.gov Current strategies often rely on a multi-step sequence that includes the [2+2] photocycloaddition of an enantioenriched cyclopropene (B1174273) with an alkene. acs.org This approach, while effective, proceeds with enantioretention, meaning the chirality is established before the formation of the bicyclic core. acs.org

Future efforts will likely focus on developing catalytic asymmetric methods that generate the chiral housane skeleton directly. Key research avenues include:

Asymmetric Intramolecular Cyclizations: Improving upon existing intramolecular cyclization strategies, such as the lithium bis(trimethylsilyl)amide-mediated ring closure of substituted cyclopentane (B165970) carboxylates, by employing chiral ligands or phase-transfer catalysts could provide a direct, enantioselective route. acs.orgresearchgate.netenamine.net

Enzymatic Resolutions and Desymmetrization: Biocatalytic approaches, using enzymes to either resolve racemic mixtures of bicyclo[2.1.0]pentane-5-carboxylic acid esters or to perform an asymmetric transformation on a prochiral precursor, represent a powerful and sustainable future strategy.

Table 1: Current and Future Approaches to Enantioselective Synthesis

MethodologyDescriptionCurrent Status / ExampleFuture Goal
Substrate-Controlled PhotocycloadditionA [2+2] cycloaddition using a pre-synthesized, enantioenriched cyclopropene. The reaction proceeds with enantioretention.Gold- or rhodium-catalyzed reactions to form enantioenriched cyclopropenes, which are then used in photocycloadditions. acs.orgImprove yields and expand substrate scope.
Catalytic Asymmetric PhotocycloadditionUse of a chiral catalyst to induce enantioselectivity during the housane-forming [2+2] photocycloaddition.Largely conceptual for this specific system; similar strategies use chiral Lewis acids for other photoreactions. researchgate.netDevelopment of a catalyst system that provides high enantiomeric excess for the direct formation of chiral housanes.
Asymmetric Intramolecular CyclizationModification of existing diastereoselective intramolecular cyclizations to be enantioselective.Diastereoselective cyclization of trisubstituted cyclopentane carboxylates is known. acs.orgIncorporate chiral auxiliaries or catalysts to control the stereochemical outcome.

Advanced Spectroscopic and Kinetic Investigations of Elusive Intermediates in Reaction Mechanisms

The high strain energy of the bicyclo[2.1.0]pentane system leads to reactions that often proceed through short-lived, elusive intermediates such as diradicals and radical cations. capes.gov.bracs.org Understanding the structure and dynamics of these species is critical for controlling reaction outcomes. Future research will necessitate the use of advanced analytical and computational techniques.

Computational Modeling: High-level ab initio calculations (e.g., CASSCF) will be essential to map the potential energy surfaces of reactions involving this compound. capes.gov.br These studies can predict the stability of intermediates, transition state geometries, and activation barriers for processes like thermal skeletal inversion or ring-opening. capes.gov.bracs.org

Low-Temperature Spectroscopy: The direct observation of reactive intermediates can be achieved using techniques like low-temperature NMR and matrix isolation spectroscopy (IR, UV-Vis). For instance, the detection of carbenium ion intermediates by ¹³C NMR has been successful for related urazole-bridged housanes and could be applied here. acs.org

Transient Absorption Spectroscopy: Time-resolved techniques, such as femtosecond transient absorption spectroscopy, can monitor the formation and decay of short-lived excited states and radical intermediates generated during photochemical reactions on timescales relevant to their existence.

Kinetic Studies: Detailed kinetic analysis of thermal rearrangements and solvolysis reactions will provide crucial data on reaction mechanisms. acs.orgrsc.org Comparing the kinetic behavior of the carboxylic acid with other substituted housanes will elucidate the electronic influence of the COOH group on transition state stability.

Exploration of New Reactivity Modes and Transformations of the Strained Bicyclic Core

The reactivity of bicyclo[2.1.0]pentane is dominated by transformations that release its inherent ring strain. nih.govacs.org While reactions like thermal isomerization to cyclopentenes and cleavage by electrophiles are known for the parent system, the presence of the C5-carboxylic acid opens the door to new and more controlled transformations. wikipedia.orgbohrium.com

Future explorations are likely to include:

Transition-Metal Catalysis: Expanding the scope of transition-metal-catalyzed reactions beyond what is known for other strained rings is a key goal. beilstein-journals.org The carboxylic acid group could act as a directing group, guiding a metal catalyst to activate specific C-H or C-C bonds with high chemo- and regioselectivity.

Radical and Photochemical Reactions: The generation of cation radicals from the housane core has been used in the total synthesis of natural products like daucene. researchgate.netnih.gov Investigating how the carboxylic acid influences the stability and subsequent rearrangement of such radical intermediates is a rich area for discovery. Furthermore, controlled ring-opening reactions initiated by blue light could be developed for precise functionalization. digitellinc.com

Decarboxylative Functionalization: The carboxylic acid itself can be used as a synthetic handle. Future work could explore novel decarboxylative cross-coupling reactions to introduce a wide array of functional groups directly at the bridgehead position, a transformation that is challenging to achieve otherwise.

Table 2: Reactivity Modes of the Bicyclo[2.1.0]pentane Core

Reaction TypeDriving ForceKnown Example (Parent/Related System)Future Direction for the Carboxylic Acid
Thermal RearrangementStrain ReleaseIsomerization to cyclopentene (B43876) at high temperatures. wikipedia.orgInvestigate how the COOH group affects the temperature and pathway of thermal isomerization.
Electrophilic CleavageStrain ReleaseCleavage of the internal C1-C4 bond by lead tetraacetate or thallium triacetate. bohrium.comStudy the regioselectivity of cleavage and potential participation of the carboxyl group.
Redox-Mediated RearrangementRadical/Cation StabilityOxidation to a cation radical as a key step in natural product synthesis. nih.govExplore new rearrangements and applications of the corresponding carboxyl-substituted radical cation.
Transition-Metal CatalysisStrain Release / CatalysisDomino reactions of other strained bicyclic systems. beilstein-journals.orgDevelop carboxylate-directed C-H functionalization and ring-opening cross-coupling reactions.

Strategic Integration of this compound into Complex Molecular Architectures and Advanced Materials

The rigid, three-dimensional structure of the bicyclo[2.1.0]pentane scaffold makes it an attractive building block, or "bioisostere," for use in medicinal chemistry and materials science. researchgate.net It can serve as a non-aromatic, sp³-rich replacement for phenyl or cyclopentyl rings, potentially improving properties like metabolic stability and solubility. acs.orgacs.org

Strategic goals for the future include:

Medicinal Chemistry: Synthesizing analogues of known bioactive molecules where a planar ring is replaced by the this compound core. This has already been demonstrated with the synthesis of bicyclic γ-amino acid (GABA) analogues. nih.govresearchgate.netresearchgate.net Systematic studies are needed to understand how this scaffold modulates biological activity and pharmacokinetic properties. Physicochemical data, such as pKa and hydrophilicity (LogP), show that the housane core does not significantly alter the pKa but can slightly increase hydrophilicity compared to cyclopentane analogues, which is valuable information for drug design. acs.orgnih.govresearchgate.netenamine.net

Advanced Materials: Utilizing the carboxylic acid as a versatile handle to incorporate the rigid bicyclic unit into polymers or onto surfaces. This could lead to new materials with tailored thermal, mechanical, or optical properties. evitachem.com

Complex Molecule Synthesis: Employing the title compound as a key intermediate in the total synthesis of complex natural products. The strained ring system can be a precursor to five-membered rings, with the stereochemistry of the final product controlled by the substitution pattern on the initial housane. nih.gov

Q & A

Q. What are the established synthetic routes for bicyclo[2.1.0]pentane-5-carboxylic acid, and how are intermediates characterized?

Answer: The synthesis often involves acid-promoted acetolysis of bicyclo[2.1.0]pentane derivatives. For example, acetic acid-O-d addition to bicyclo[2.1.0]pentane under deuteriosulfuric acid catalysis produces cycloalkyl acetates, which are cleaved with LiAlH₄ to yield cyclopentanol-d. Subsequent oxidation with chromic acid generates cyclopentanone-d, and α-deuterium exchange is studied using sodium methoxide in methanol . Key intermediates are characterized via:

  • Mass spectrometry : Isotopic distributions (e.g., m/e 55 for cyclopentanone-d) confirm labeling efficiency.
  • NMR spectroscopy : Structural elucidation of intermediates like methylcyclopentyl acetates.
  • Chromatography : Purification of cycloalkyl acetates and alcohols.

Q. What experimental techniques are critical for confirming the this compound structure?

Answer:

  • X-ray crystallography : Resolves strained bicyclic geometry (e.g., bond angles and lengths).
  • Infrared (IR) spectroscopy : Identifies carboxylic acid functional groups (C=O stretch ~1700 cm⁻¹).
  • Deuterium exchange studies : Quantify α-hydrogen mobility via isotopic loss rates under basic conditions (e.g., 33–36% deuterium loss in cyclopentanone-d) .
  • Computational modeling : Validates InChI-derived stereochemical descriptors (e.g., InChI=1S/C6H8O2/c7-5(8)6-2-1-4(6)3-6/h4H,1-3H2,(H,7,8)/t4-,6-/m0/s1) .

Advanced Research Questions

Q. How do isotopic labeling studies resolve mechanistic ambiguities in this compound rearrangements?

Answer: Deuterium tracing reveals hydride migration pathways during acid-catalyzed reactions. For example:

  • Acetic acid-O-d addition : Labels the C5 position, enabling tracking of bond rupture (internal vs. external C–C bonds).
  • Mass spectral shifts : Loss of deuterium during α-exchange (e.g., 33–36% in cyclopentanone-d) indicates hydride migration from C–S bonds .
  • Controlled exchange experiments : Sodium methoxide in methanol at 25°C for 8 days optimizes label retention for mechanistic clarity.

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

  • Density Functional Theory (DFT) : Models strain energy (~30 kcal/mol for bicyclo[2.1.0]pentane) and predicts regioselectivity in ring-opening reactions.
  • Molecular dynamics simulations : Simulate solvent effects on acetolysis rates (e.g., acetic acid vs. DMSO).
  • Transition state analysis : Identifies energy barriers for hydride shifts or [1,3]-sigmatropic rearrangements .

Q. How should researchers address contradictory isotopic distribution data in acid-promoted acetolysis studies?

Answer: Discrepancies (e.g., variable deuterium retention in cyclohexanone vs. cyclopentanone) may arise from:

  • Reaction time/temperature : Extended reaction times (48+ hours) reduce kinetic artifacts.
  • Acid strength : Deuteriosulfuric acid concentration (0.08 N) must be tightly controlled.
  • Isotopic purity : Validate acetic acid-O-d purity via NMR before use.
    Table 1 : Example data from LaLone and Ding (1972):
Compound% Deuterium Loss (Exchange)% Deuterium Loss (Oxidation)
Cyclopentanone-d33–36%0%
Cyclohexanone-d<20%0%
Methylcyclopentyl acetate0%0%
Source:

Methodological Guidance

Q. What protocols optimize the synthesis of this compound derivatives?

Answer:

  • Step 1 : React bicyclo[2.1.0]pentane with acetic acid-O-d in 0.08 N D₂SO₄ at 25°C for 48 hours.
  • Step 2 : Purify acetates via silica gel chromatography (hexane:EtOAc, 4:1).
  • Step 3 : Reduce acetates to alcohols using LiAlH₄, then oxidize to ketones with CrO₃ in acetone.
  • Step 4 : Perform α-deuterium exchange in NaOMe/MeOH for 8 days at 25°C .

Q. How can researchers validate the purity of this compound in kinetic studies?

Answer:

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient elution).
  • Melting point analysis : Compare observed mp (e.g., >300°C for benzimidazole analogs) with literature .
  • Elemental analysis : Confirm C, H, O content within ±0.3% of theoretical values.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.